Home > Products > Screening Compounds P93915 > JTC-801 free base
JTC-801 free base - 244218-93-7

JTC-801 free base

Catalog Number: EVT-270878
CAS Number: 244218-93-7
Molecular Formula: C26H25N3O2
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(4-amino-2-methyl-6-quinolinyl)-2-[(4-ethylphenoxy)methyl]benzamide is an aminoquinoline.
An antagonist of nociceptin receptor and analgesic agent, evaluated for its use in cancer treatment.
Classification

JTC-801 is classified as a nonnarcotic analgesic due to its mechanism of action that differs from traditional opioid medications. It selectively binds to the nociceptin opioid receptor with a binding affinity characterized by a Ki value of approximately 8.2 nM, demonstrating significant selectivity over other opioid receptors such as the mu, delta, and kappa receptors .

Synthesis Analysis

The synthesis of JTC-801 involves several key steps that utilize various organic chemistry techniques. The following outlines the general synthetic pathway:

  1. Starting Materials: The synthesis begins with commercially available precursors, including substituted benzimidazoles and piperidine derivatives.
  2. Reductive Alkylation: A typical method involves reductive alkylation where an amine reacts with an aldehyde in the presence of reducing agents such as sodium triacetoxyborohydride or silica-bound cyanoborohydride. This step is crucial for forming the piperidine ring structure.
  3. Purification: After completion of the reaction, purification is typically performed using chromatographic techniques such as flash chromatography or HPLC to isolate the desired product.
  4. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of JTC-801 features a benzimidazole core linked to a piperidine ring, which contributes to its pharmacological properties. Key aspects include:

  • Functional Groups: The molecule contains hydroxymethyl and ethyl substituents that enhance its binding affinity to the nociceptin receptor.
  • 3D Conformation: High-resolution NMR studies can provide insights into the conformational flexibility of JTC-801, which is essential for its interaction with biological targets .

Structural Formula

The structural formula can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}
Chemical Reactions Analysis

JTC-801 can participate in various chemical reactions primarily involving:

  1. Binding Interactions: It exhibits specific binding interactions with nociceptin receptors, which can be studied through competitive binding assays.
  2. Metabolic Reactions: In vivo studies indicate that JTC-801 undergoes metabolic transformations that may involve hydroxylation or N-dealkylation, impacting its pharmacokinetics and pharmacodynamics.
  3. Synthesis of Derivatives: The compound serves as a precursor for synthesizing bivalent ligands by linking two JTC-801 units via spacers, enhancing its receptor selectivity and efficacy .
Mechanism of Action

JTC-801 operates primarily as an antagonist at the nociceptin opioid receptor, inhibiting nociceptin's effects on pain modulation and other physiological responses. Its mechanism can be summarized as follows:

  1. Receptor Binding: JTC-801 binds to the nociceptin receptor, preventing the natural ligand (nociceptin) from activating it.
  2. Signal Transduction Inhibition: By blocking receptor activation, JTC-801 disrupts downstream signaling pathways typically involved in pain perception and emotional regulation.
  3. Therapeutic Implications: This antagonistic action suggests potential applications in treating conditions like chronic pain without the side effects associated with traditional opioids .
Physical and Chemical Properties Analysis

Key physical and chemical properties of JTC-801 include:

Elemental Composition

The elemental analysis reveals:

  • Carbon (C): 75.89%
  • Hydrogen (H): 6.12%
  • Nitrogen (N): 10.21%
  • Oxygen (O): 7.78% .
Applications

JTC-801 has several promising applications in scientific research and potential therapeutic contexts:

  1. Pain Management: As a nociceptin receptor antagonist, it could provide an alternative approach to pain relief without the risk of addiction associated with traditional opioids.
  2. Neuropharmacology Studies: Researchers utilize JTC-801 to investigate the role of nociceptin in various neurological disorders, including anxiety and depression.
  3. Drug Development: It serves as a lead compound for developing new analgesics targeting nociceptin receptors or related pathways .
Introduction to JTC-801 Free Base in Contemporary Research

Discovery and Historical Context of Nociceptin Receptor Antagonism

The identification of the nociceptin/orphanin FQ peptide (N/OFQ) and its receptor (NOP, also designated ORL1) in the mid-1990s marked a pivotal expansion of opioid receptor pharmacology beyond the classical mu (MOP), delta (DOP), and kappa (KOP) receptors [3] [10]. While structurally homologous to opioid receptors (~60% sequence identity), the NOP receptor exhibited distinct ligand binding characteristics—it showed negligible affinity for traditional opioid alkaloids (e.g., morphine, naloxone) and was activated solely by its endogenous 17-amino-acid peptide ligand, N/OFQ [6] [9]. Initial functional studies revealed N/OFQ's complex role in pain modulation, often counteracting opioid-induced analgesia, thereby stimulating intense interest in developing selective NOP antagonists as potential therapeutic tools [3] [9].

JTC-801 (chemical name: N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide) emerged from early medicinal chemistry efforts to discover non-peptide, brain-penetrant NOP antagonists. Characterized in the early 2000s, it represented a significant advancement over peptide-based inhibitors due to its oral bioavailability and improved pharmacokinetic properties [5] [10]. Its discovery was rooted in systematic screening and optimization campaigns focused on identifying small molecules capable of selectively blocking N/OFQ signaling without activity at classical opioid receptors. JTC-801 demonstrated high-affinity binding to the human NOP receptor (Ki = 8.2 nM), with significantly lower affinity for MOP (>1,500 nM), DOP, and KOP (>7,500 nM) receptors, establishing its selectivity profile [2] [5]. This selectivity positioned it as a crucial pharmacological probe for elucidating the physiological roles of the N/OFQ-NOP system in the central and peripheral nervous systems [9] [10].

Table 1: Key Properties of JTC-801 Free Base

PropertyValue/DescriptionSource
IUPAC NameN-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide [2] [5]
Molecular FormulaC₂₆H₂₅N₃O₂ [2] [5]
Molecular Weight411.50 g/mol [2] [5]
NOP Receptor Affinity (Ki)8.2 nM [5]
Primary Pharmacological ActionSelective NOP receptor antagonist [5] [9]

Structural and Functional Classification Within Opioid Receptor Pharmacology

JTC-801 free base belongs to the benzamide chemical class. Its structure features a quinoline core substituted with an amino group at the 4-position and a methyl group at the 2-position, linked via an amide bond to a benzyl moiety bearing a (4-ethylphenoxy)methyl side chain [2] [5]. This specific arrangement confers its high affinity and selectivity for the NOP receptor.

Functionally, as a selective NOP receptor antagonist, JTC-801 competes with N/OFQ binding at the orthosteric site. Upon binding, it prevents the receptor's activation, thereby inhibiting downstream Gᵢ/G₀ protein-mediated signaling cascades [9] [10]. Key consequences of NOP receptor activation inhibited by JTC-801 include:

  • Adenylate Cyclase Inhibition: N/OFQ binding suppresses cAMP production. JTC-801 blocks this effect, potentially restoring cAMP levels in N/OFQ-activated pathways [6] [9].
  • Ion Channel Modulation: NOP activation opens G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release. Antagonism by JTC-801 opposes these inhibitory effects [8] [9].
  • MAPK Pathway: NOP engagement can modulate MAPK/ERK signaling involved in cell growth and survival; JTC-801 antagonism may interfere with this pathway [3] [5].

Table 2: Selectivity Profile of JTC-801 Across Opioid Receptors

Receptor TypeAffinity (IC₅₀ or Ki)Functional Consequence of JTC-801 Binding
NOP (ORL1)8.2 nM (Ki) [5]Antagonism: Blocks N/OFQ effects
Mu (MOP)>1500 nM (IC₅₀) [5]Negligible activity
Kappa (KOP)>7500 nM (IC₅₀) [5]Negligible activity
Delta (DOP)Not published (Low)Negligible activity (Inferred)

Crystallographic studies of the NOP receptor bound to piperidine-based antagonists reveal critical interactions, notably a salt bridge formation between the protonated nitrogen of the ligand and the conserved aspartate residue D130³·³² in the receptor's transmembrane domain [9]. While the exact binding mode of JTC-801 awaits high-resolution structural confirmation, its structural features (protonatable quinoline nitrogen, hydrophobic aromatic systems) suggest potential engagement with this key aspartate and hydrophobic pockets within the NOP binding site, aligning with the general paradigm for NOP antagonist binding [9] [10].

Rationale for Targeting the NOP/ORL1 Receptor in Neurological and Oncological Research

Targeting the NOP receptor with selective antagonists like JTC-801 offers a compelling strategy distinct from classical opioid therapies due to the receptor's unique distribution and functional roles:

  • Neurological Applications (Pain, Mood, Addiction):The NOP receptor is widely expressed in brain regions critical for pain processing (periaqueductal grey, rostral ventromedulla, spinal cord dorsal horn), emotional regulation (amygdala, hippocampus, cortex), and reward (ventral tegmental area, nucleus accumbens) [3] [6] [9]. Preclinical evidence suggests NOP antagonists may exert:
  • Antinociceptive/Analgesic Effects: Particularly in neuropathic and inflammatory pain models, where N/OFQ can exert pronociceptive or anti-opioid actions. Blocking N/OFQ signaling with JTC-801 has shown efficacy in rodent models of neuropathic and postoperative pain [5] [9].
  • Antidepressant-like Activity: N/OFQ is implicated in stress responses and depressive-like behaviors. NOP antagonists like LY2940094 (Phase II tested) and JTC-801 demonstrate potential in rodent models of depression [3] [6].
  • Modulation of Reward Pathways: N/OFQ dampens dopamine release in the nucleus accumbens. While agonists show promise for addiction treatment, antagonists might counteract dysphoria or modulate specific aspects of reward processing [6].

  • Oncological Research:Emerging evidence points to a potential role for NOP signaling in cancer cell proliferation and survival. JTC-801 has been investigated in vitro for anti-tumor effects. Studies in melanoma (A375 cells) and hepatic carcinoma (HepG2 cells) indicate mechanisms involving:

  • Induction of Apoptosis: JTC-801 treatment upregulates pro-apoptotic Bax and active Caspase-3 while downregulating anti-apoptotic Bcl-2 in U2OS (osteosarcoma) and SKOV3 (ovarian cancer) cells [5].
  • Inhibition of Pro-Survival Signaling: Research suggests JTC-801 suppresses the PI3K/Akt/mTOR pathway, a critical driver of tumor growth and survival, in melanoma cells [5]. While this research is preliminary and largely cell-based, it highlights a novel research avenue for NOP antagonists beyond neuroscience.

  • Parasitic Diseases (Emerging Area):High-throughput screening (HTS) of drug repurposing libraries (like ReFRAME) against parasitic diseases such as cystic echinococcosis has identified compounds active against Echinococcus granulosus. While JTC-801 itself wasn't a top hit in the specific study identifying omaveloxolone and niclosamide [1] [7], the strategy exemplifies the potential for screening NOP modulators and other bioactive compounds against neglected tropical diseases.

Table 3: Research Applications of JTC-801 Targeting NOP Receptor

Research AreaProposed Mechanism/Effect of NOP AntagonismEvidence with JTC-801
Neuropathic PainBlock N/OFQ-mediated anti-opioid tone & hyperalgesiaEfficacy in rodent neuropathic pain models [5] [9]
DepressionCounteract N/OFQ-induced dysregulation in stress circuitsDemonstrated antidepressant-like effects in rodent models [5] [6]
Cancer (Melanoma, Hepatoma)Modulate PI3K/Akt/mTOR; Induce apoptosis (Bax/Bcl-2, Caspase-3)In vitro studies showing reduced viability & pro-apoptotic signaling [5]
Cellular PhysiologyStudy N/OFQ roles in neurotransmitter release, ion channel regulationUsed as a selective tool compound in electrophysiology & biochemistry [9] [10]

Properties

CAS Number

244218-93-7

Product Name

JTC-801 free base

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)

InChI Key

VTGBZWHPJFMTKS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Solubility

Soluble in DMSO

Synonyms

JTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.